molecular formula C8H8FNO3S2 B7450393 1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride

1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride

Cat. No.: B7450393
M. Wt: 249.3 g/mol
InChI Key: SKIPYBSATYJXBL-UHFFFAOYSA-N
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Description

1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride is a complex organic compound that features a unique combination of a thiophene ring, an azetidine ring, and a sulfonyl fluoride group

Preparation Methods

The synthesis of 1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the thiophene ring and the azetidine ring separately. The thiophene ring can be synthesized through methods such as the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . The azetidine ring, on the other hand, can be prepared through the ring-opening polymerization of aziridines .

Once the individual rings are prepared, they are combined through a series of reactions to form the final compound. The sulfonyl fluoride group is introduced in the final step, typically through the reaction of the intermediate compound with a sulfonyl fluoride reagent under controlled conditions .

Chemical Reactions Analysis

1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields .

Scientific Research Applications

1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or protein modification. This reactivity is exploited in the design of enzyme inhibitors and probes for biological studies .

Comparison with Similar Compounds

1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the thiophene ring, azetidine ring, and sulfonyl fluoride group, which imparts distinct chemical properties and a wide range of applications .

Properties

IUPAC Name

1-(thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3S2/c9-15(12,13)6-4-10(5-6)8(11)7-2-1-3-14-7/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIPYBSATYJXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CS2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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